N-(3-(Dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide
Description
N-(3-(Dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide is a synthetic small molecule characterized by a benzopyran (chromene) core substituted with a phenyl group at position 2 and an oxygen-linked acetamide side chain at position 5. The dimethylaminopropyl moiety enhances solubility and bioavailability, making it a candidate for pharmacological applications. Its structural uniqueness lies in the combination of the chromene scaffold with a flexible tertiary amine-containing side chain, which distinguishes it from simpler benzopyran derivatives.
Properties
CAS No. |
607-75-0 |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C22H24N2O4/c1-24(2)12-6-11-23-22(26)15-27-17-9-10-18-19(25)14-20(28-21(18)13-17)16-7-4-3-5-8-16/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,23,26) |
InChI Key |
RXBGAHUJPMHDIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide typically involves the reaction of 4-oxo-2-phenylchromen-7-yl)oxyacetic acid with N,N-dimethyl-1,3-propanediamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality. The process includes stringent control of reaction parameters, purification steps, and quality assurance measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the chromenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(3-(Dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide, also known as FLA 22 or LS-9340, is a chemical compound with a molecular weight of 380.43700 g/mol and the molecular formula . It belongs to the chemical class of benzopyrans and has potential applications in various scientific research fields .
Here's a detailed overview of its properties and potential applications:
Properties
- Synonyms : FLA 22, LS-9340, Acetamide,N-(3-(dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)
- CAS Number : 607-75-0
- Molecular Weight : 380.43700 g/mol
- Density : 1.205 g/cm3
- Boiling Point : 615.3ºC at 760 mmHg
- Flash Point : 325.9ºC
- Index of Refraction : 1.586
Potential Applications
While the provided search results do not offer specific case studies or direct applications of this compound, the search results suggest possible applications based on related compounds:
- Monoamine Oxidase B (MAO-B) Inhibitors: Research into similar compounds has explored their potential as MAO-B inhibitors, relevant for treating Parkinson's disease .
- RET Kinase Inhibitors: Some benzamides have been evaluated as RET kinase inhibitors for cancer therapy .
- Antimicrobial and Cytotoxic Activities: Quinazoline and quinazolinone derivatives, which share structural similarities, have demonstrated antibacterial, antifungal, and anticancer activities .
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules below. Key differences include substituent groups, biological activity, and pharmacokinetic properties.
Table 1: Structural and Functional Comparison
Key Findings :
Bioactivity: The target compound demonstrates moderate anti-trypanosomal activity compared to DDU86439, which has a 150-fold higher potency due to its indazole core and fluorophenyl group enhancing enzyme binding .
Solubility vs. Potency: The dimethylaminopropyl group in the target compound improves aqueous solubility, whereas DDU86439’s indazole substituent increases hydrophobicity, favoring membrane permeability but limiting solubility .
Research Limitations and Notes
Data Gaps: Limited comparative pharmacokinetic data (e.g., half-life, metabolic pathways) exist for the target compound and its analogs. Most studies focus on in vitro enzyme inhibition rather than in vivo efficacy .
Environmental and Regulatory Concerns: Perfluoroalkyl derivatives of dimethylaminopropyl-acetamide (e.g., ) exhibit environmental persistence but are unrelated to the pharmacological profile of the target compound .
Structural Diversity : The benzopyran/acetamide scaffold allows extensive derivatization, but substituent choice critically balances potency, solubility, and toxicity. For example, hydroxy groups () may improve metabolic stability but reduce membrane permeability .
Biological Activity
N-(3-(Dimethylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide, also referred to by its CAS number 607-75-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 380.44 g/mol. Key physical properties include:
- Density : 1.205 g/cm³
- Boiling Point : 615.3ºC at 760 mmHg
- LogP : 3.747 (indicating moderate lipophilicity)
Research indicates that compounds with similar structures often exhibit various mechanisms of action, particularly in cancer therapy. The benzopyran moiety is known for its ability to interact with cellular targets, influencing pathways related to apoptosis and cell cycle regulation.
Potential Mechanisms:
- Inhibition of P-glycoprotein (P-gp) : Preliminary studies suggest that compounds with a dimethylamino group can inhibit P-gp, a key player in multidrug resistance (MDR) in cancer cells. This inhibition may enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via caspase activation and disruption of tubulin polymerization, leading to cell cycle arrest .
Anticancer Activity
A study highlighted the ability of compounds structurally related to this compound to enhance the cytotoxicity of doxorubicin in P-gp-overexpressing cancer cell lines. This suggests a potential role in overcoming drug resistance .
Research Findings and Case Studies
Several studies provide insights into the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
